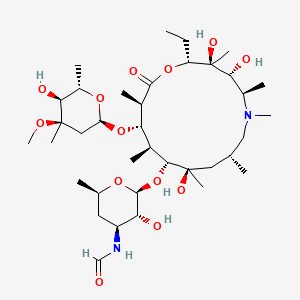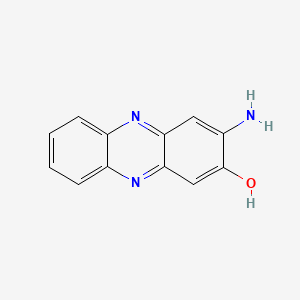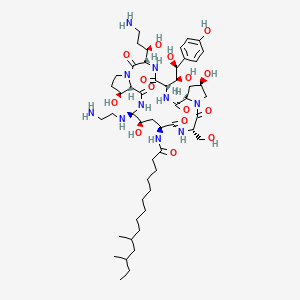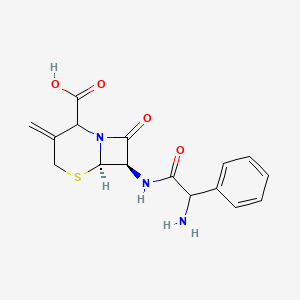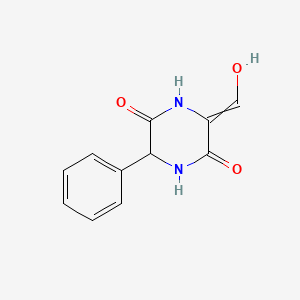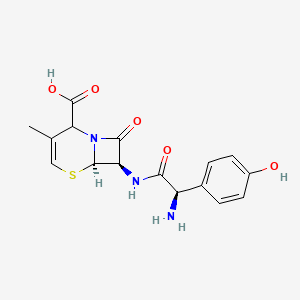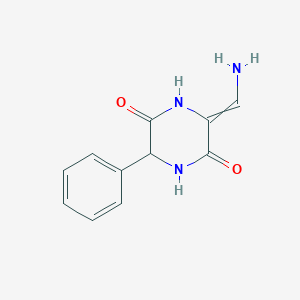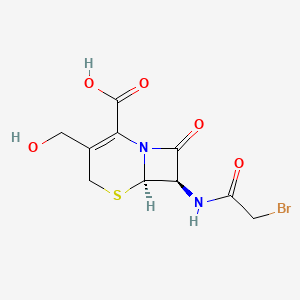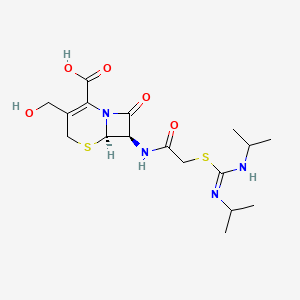
Desacetyl-N,O-descarbonylLinezolid
描述
Desacetyl-N,O-descarbonylLinezolid is a derivative of Linezolid, an oxazolidinone antibiotic. This compound is primarily used in research settings to study the pharmacokinetics and metabolic pathways of Linezolid. It is characterized by the removal of the acetamide and carbonyl groups from the parent compound, Linezolid .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Desacetyl-N,O-descarbonylLinezolid typically involves the following steps:
Preparation of Linezolid: Linezolid is synthesized through established procedures.
Removal of Acetamide Group: The acetamide group is hydrolyzed using an acid or a base, such as hydrochloric acid (HCl), to form the desacetyl derivative.
Removal of Carbonyl Group: The carbonyl group is reduced using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and ensuring stringent quality control measures to maintain the purity and yield of the compound .
化学反应分析
Types of Reactions
Desacetyl-N,O-descarbonylLinezolid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can further modify the compound, especially targeting the remaining functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield fully reduced compounds .
科学研究应用
Desacetyl-N,O-descarbonylLinezolid has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of Linezolid derivatives.
Biology: The compound is employed in biological studies to understand the metabolic pathways and biotransformation of Linezolid.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of Linezolid, aiding in the development of more effective antibiotics.
Industry: It is used in the pharmaceutical industry for quality control and impurity profiling of Linezolid
作用机制
Desacetyl-N,O-descarbonylLinezolid exerts its effects by interfering with bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, which is essential for bacterial reproduction. This mechanism is similar to that of Linezolid, making it a valuable compound for studying the action of oxazolidinone antibiotics .
相似化合物的比较
Similar Compounds
Linezolid: The parent compound, used as an antibiotic.
Linezolid Impurity D: Another derivative used in research.
Linezolid Impurity F: A related compound with different functional groups.
Linezolid R-Isomer: The enantiomer of Linezolid
Uniqueness
Desacetyl-N,O-descarbonylLinezolid is unique due to the specific removal of the acetamide and carbonyl groups, which alters its chemical properties and reactivity. This makes it particularly useful for studying the metabolic pathways and degradation products of Linezolid .
属性
IUPAC Name |
1-amino-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN3O2/c14-12-7-10(16-9-11(18)8-15)1-2-13(12)17-3-5-19-6-4-17/h1-2,7,11,16,18H,3-6,8-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBUTKXYLNLAHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NCC(CN)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


